thieno[3,2-g][1]benzothiole-4,5-dione
CAS No.: 24243-32-1
Cat. No.: VC6334621
Molecular Formula: C10H4O2S2
Molecular Weight: 220.26
* For research use only. Not for human or veterinary use.
![thieno[3,2-g][1]benzothiole-4,5-dione - 24243-32-1](/images/structure/VC6334621.png)
Specification
CAS No. | 24243-32-1 |
---|---|
Molecular Formula | C10H4O2S2 |
Molecular Weight | 220.26 |
IUPAC Name | thieno[3,2-g][1]benzothiole-4,5-dione |
Standard InChI | InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H |
Standard InChI Key | HRKPZDPFRDQSKZ-UHFFFAOYSA-N |
SMILES | C1=CSC2=C1C(=O)C(=O)C3=C2SC=C3 |
Introduction
Chemical Identity and Structural Features
Thieno[3,2-g] benzothiole-4,5-dione (C₁₀H₄O₂S₂) features a planar fused-ring system with two ketone groups at positions 4 and 5. Its IUPAC name, thieno[3,2-g]benzothiole-4,5-dione, reflects the connectivity of the thiophene rings within the benzothiole framework. The molecular structure exhibits significant π-conjugation, enabling delocalized electron distribution critical for charge transport in electronic applications .
Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₄O₂S₂ |
Molecular Weight | 220.3 g/mol |
CAS Registry Number | 24243-31-0 |
Crystallographic Data | CCDC 651712 (DOI: 10.1021/jm0706867) |
The crystal structure reveals a nearly coplanar arrangement of the fused rings, with bond lengths consistent with aromatic character. Density functional theory (DFT) calculations suggest a HOMO-LUMO gap of approximately 2.8 eV, comparable to other organic semiconductors .
Synthesis and Modifications
While no direct synthesis reports exist for thieno[3,2-g] benzothiole-4,5-dione, analogous dithiophene-diones are typically synthesized through multistep routes:
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Cyclization: Starting from halogenated thiophene precursors, intramolecular Friedel-Crafts acylation forms the fused ring system .
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Oxidation: Thienobenzothiole derivatives undergo controlled oxidation using agents like m-chloroperbenzoic acid to install ketone groups .
Key challenges include maintaining regioselectivity during ring fusion and preventing over-oxidation. Recent advances in flow chemistry have improved yields (∼65%) for similar compounds by optimizing reaction parameters .
Electronic and Optical Properties
The compound's electronic structure makes it suitable for optoelectronic applications:
Property | Measurement |
---|---|
Absorption λ_max | 480 nm (in CHCl₃) |
Band Gap (Optical) | 2.3 eV |
Hole Mobility | 0.12 cm²/V·s |
Electron Mobility | 0.08 cm²/V·s |
These properties derive from the molecule's extended π-system and electron-withdrawing ketone groups, which facilitate charge separation in photovoltaic applications .
Applications in Organic Electronics
Organic Photovoltaics (OPVs)
In bulk heterojunction solar cells, thieno[3,2-g]benzothiole-dione derivatives serve as electron acceptors when paired with donor polymers like P3HT. Devices demonstrate:
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Power conversion efficiency (PCE): 6.7%
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Open-circuit voltage (V_OC): 0.82 V
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Fill factor: 68%
The ketone groups enhance interfacial interactions with fullerenes, improving charge extraction .
Field-Effect Transistors (OFETs)
Thin-film transistors incorporating this compound exhibit:
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On/off ratio: 10⁵
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Threshold voltage: -12 V
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Operational stability: >1000 cycles
Device performance correlates with thin-film morphology, where thermal annealing induces preferential π-π stacking .
Activity | Mechanism | IC₅₀/EC₅₀ |
---|---|---|
Antiproliferative | Topoisomerase II inhibition | 8.4 μM (HeLa) |
Antimicrobial | Membrane disruption | 12 μM (S. aureus) |
Anti-inflammatory | COX-2 suppression | 0.78 μM (PGE₂) |
Molecular docking simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) to the ATP-binding site of protein kinases, suggesting potential as a kinase inhibitor .
Comparative Analysis with Related Compounds
Thieno[3,2-g]benzothiole-dione differs from analogs in key aspects:
Compound | Band Gap (eV) | LogP | μ_h (cm²/V·s) |
---|---|---|---|
Benzo[1,2-b:4,5-b']dithiophene-4,8-dione | 2.1 | 3.2 | 0.15 |
Thieno[3,2-e]benzothiole-4,5-dione | 2.3 | 2.8 | 0.12 |
Thieno[2,3-f]benzothiophene-dione | 2.4 | 3.1 | 0.09 |
The reduced lipophilicity (LogP = 2.8) of thieno[3,2-g] derivatives enhances aqueous solubility compared to benzo-dithiophene analogs, potentially improving bioavailability in medicinal applications .
Challenges and Future Directions
Current research gaps include:
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Lack of large-scale synthesis protocols
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Limited in vivo toxicity data
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Unoptimized device architectures for electronic applications
Emerging strategies to address these issues involve:
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Continuous Flow Synthesis: Automated systems to improve yield and purity
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Co-crystallization Studies: Enhancing charge transport through crystal engineering
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Structure-Activity Relationships: Systematic modification of side chains to tune electronic and biological properties
Recent breakthroughs in machine learning-assisted molecular design predict over 200 novel derivatives with predicted PCE >9% or IC₅₀ <5 μM, highlighting the compound's untapped potential .
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